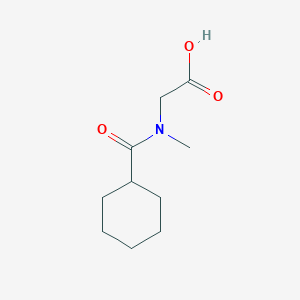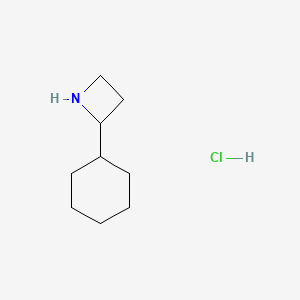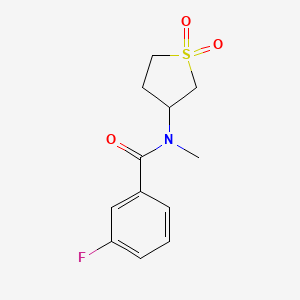
N-(1,1-二氧化四氢噻吩-3-基)-3-氟-N-甲基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a 1,1-dioxidotetrahydrothiophen-3-yl group, a 3-fluoro substituent on the benzene ring, and an N-methyl group attached to the amide nitrogen. It has garnered interest in scientific research due to its potential biological activity and diverse applications.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a modulator of biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
作用机制
Target of Action
The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, by controlling the flow of potassium ions across the cell membrane.
Mode of Action
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide acts as an activator of the GIRK channels . By binding to these channels, it enhances the flow of potassium ions across the cell membrane. This leads to hyperpolarization of the cell, which reduces its excitability and results in an overall inhibitory effect on cell activity.
Pharmacokinetics
These studies have identified compounds with nanomolar potency as GIRK1/2 activators and improved metabolic stability over prototypical urea-based compounds .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide typically involves the following steps:
Formation of the 1,1-dioxidotetrahydrothiophen-3-yl group: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Introduction of the 3-fluoro substituent: Fluorination of the benzene ring can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amide bond formation: The final step involves the coupling of the 1,1-dioxidotetrahydrothiophen-3-yl group with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production of N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the 1,1-dioxidotetrahydrothiophen-3-yl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Thiol or sulfide derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
相似化合物的比较
Similar Compounds
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: Another compound with a similar 1,1-dioxidotetrahydrothiophen-3-yl group but different substituents on the benzene ring.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxybenzyl)thiophene-2-carboxamide: Contains a similar core structure but with different functional groups.
Uniqueness
N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-fluoro-N-methylbenzamide is unique due to the presence of the 3-fluoro substituent on the benzene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
属性
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO3S/c1-14(11-5-6-18(16,17)8-11)12(15)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTMQZDIVQSFSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
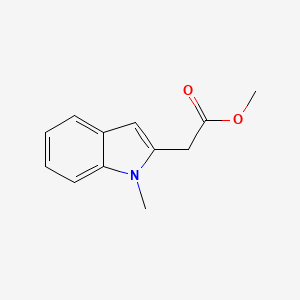
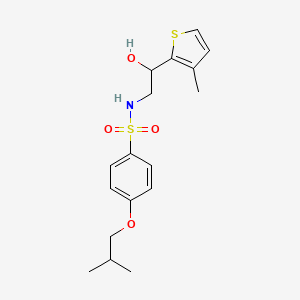

![7-hydroxy-N-(3-isopropoxypropyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2395362.png)
![2-[(1S,2R)-2-(Trifluoromethyl)cyclopropyl]ethanol](/img/structure/B2395364.png)
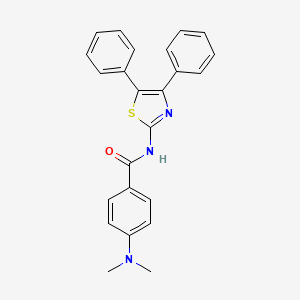
![(Z)-3-(2-methoxyethyl)-5-((2-((2-methoxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2395366.png)

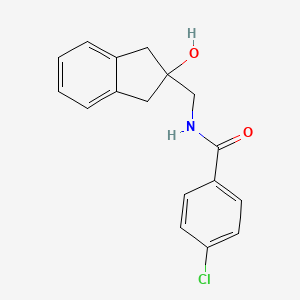
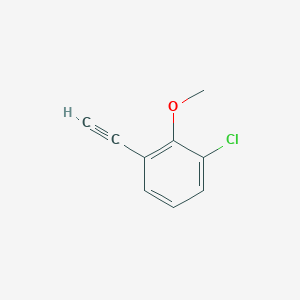
![3-[5-fluoro-2-(4-methoxyphenyl)-1H-indol-3-yl]propanoic acid](/img/structure/B2395376.png)
